Propoxyphenyl aildenafil

Overview

Description

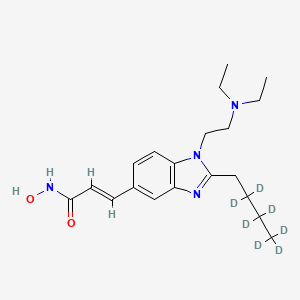

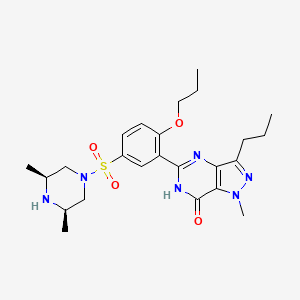

Propoxyphenyl aildenafil is a phosphodiesterase-5 inhibitor (PDE-5) which is structurally similar to aildenafil . It has a molecular formula of C24H34N6O4S and an average mass of 502.630 Da . It is also known by other names such as propoxyphenyl methisosildenafil .

Synthesis Analysis

The synthesis of propoxyphenyl aildenafil has been described in a study where it was isolated and characterized from health supplements . The structural properties of this compound were elucidated using NMR, high-resolution MS, MS2, UV, and IR spectroscopy .Molecular Structure Analysis

The molecular structure of propoxyphenyl aildenafil is characterized by two defined stereocentres . It has a molecular formula of C24H34N6O4S and a monoisotopic mass of 502.236237 Da .Physical And Chemical Properties Analysis

Propoxyphenyl aildenafil has a density of 1.4±0.1 g/cm3, a boiling point of 692.4±65.0 °C at 760 mmHg, and a flash point of 372.6±34.3 °C . It also has a molar refractivity of 134.2±0.5 cm3, a polar surface area of 126 Å2, and a molar volume of 364.6±7.0 cm3 .Scientific Research Applications

Structural Elucidation : Kee et al. (2014) identified a new sildenafil analogue, propoxyphenyl isobutyl aildenafil, in a health supplement. They conducted high-resolution Orbitrap mass spectrometry to elucidate its structure under different fragmentation modes (Kee et al., 2014).

Identification in Health Supplements : Another study by Kee et al. (2012) isolated and characterized propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements, using NMR, high resolution MS, and other spectroscopic techniques (Kee et al., 2012).

Adulteration in Dietary Supplements : Balayssac et al. (2012) analyzed herbal dietary supplements intended for sexual performance enhancement and identified propoxyphenyl-thiohydroxyhomosildenafil, a novel sildenafil analogue (Balayssac et al., 2012).

Metabolism Studies : Aildenafil metabolism was studied by Li et al. (2014) in vivo in rats and in vitro in liver microsomes from various species, providing insights into its biotransformation pathways (Li et al., 2014).

Pharmacological Effects : Wallis et al. (1999) investigated sildenafil, a related compound, focusing on its pharmacological effects and the distribution of phosphodiesterase families, offering insights that might be relevant for similar compounds like propoxyphenyl aildenafil (Wallis et al., 1999).

Isolation from Energy Drinks : Alp et al. (2013) found propoxyphenyl sildenafil, a new sildenafil analogue, illegally added to an energy drink, providing structural analysis and comparison with sildenafil (Alp et al., 2013).

Novel Analogue in Health Food : Han et al. (2014) identified a novel phosphodiesterase-5 (PDE-5) inhibitor, propoxyphenyl thiosildenafil, in a health food product, highlighting the continued emergence of new sildenafil analogues in consumer products (Han et al., 2014).

Sildenafil's Clinical Applications : Kukreja et al. (2005) discussed the pharmacological preconditioning-like cardioprotective effect of sildenafil, which could offer insights into potential applications of similar compounds like propoxyphenyl aildenafil (Kukreja et al., 2005).

Mechanism of Action

Target of Action

Propoxyphenyl aildenafil is a derivative of sildenafil , which is a well-known phosphodiesterase type 5 (PDE5) inhibitor . The primary target of propoxyphenyl aildenafil, similar to sildenafil, is likely to be PDE5 .

PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and smooth muscle relaxation . By inhibiting PDE5, levels of cGMP are increased, leading to enhanced vasodilation and smooth muscle relaxation .

Mode of Action

Propoxyphenyl aildenafil, as a PDE5 inhibitor, likely interacts with its target by binding to the active site of the PDE5 enzyme . This binding inhibits the enzyme’s ability to degrade cGMP . As a result, cGMP levels increase, leading to enhanced vasodilation and smooth muscle relaxation .

Biochemical Pathways

The primary biochemical pathway affected by propoxyphenyl aildenafil is the nitric oxide/cGMP pathway . In this pathway, nitric oxide stimulates the production of cGMP, which in turn leads to vasodilation and smooth muscle relaxation . By inhibiting PDE5, propoxyphenyl aildenafil prevents the breakdown of cGMP, thereby enhancing the effects of the nitric oxide/cGMP pathway .

Pharmacokinetics

Sildenafil is rapidly absorbed and metabolized primarily by the liver via CYP3A4 (major) and CYP2C9 (minor route) . It is excreted in feces (~80%) and urine (~13%) . The half-life of sildenafil is about 3-4 hours . Propoxyphenyl aildenafil may have similar pharmacokinetic properties.

Result of Action

The molecular effect of propoxyphenyl aildenafil is the inhibition of PDE5, leading to increased levels of cGMP . The cellular effects include enhanced vasodilation and smooth muscle relaxation, which are critical for erectile function .

properties

IUPAC Name |

5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O4S/c1-6-8-19-21-22(29(5)28-19)24(31)27-23(26-21)18-12-17(9-10-20(18)34-11-7-2)35(32,33)30-13-15(3)25-16(4)14-30/h9-10,12,15-16,25H,6-8,11,13-14H2,1-5H3,(H,26,27,31)/t15-,16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMZQGGEMZGWDP-IYBDPMFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4C[C@H](N[C@H](C4)C)C)OCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347618 | |

| Record name | Propoxyphenyl aildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propoxyphenyl aildenafil | |

CAS RN |

1391053-82-9 | |

| Record name | Propoxyphenyl aildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propoxyphenyl aildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPOXYPHENYL AILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZDR4HWG5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is propoxyphenyl aildenafil and how was it identified in the research?

A: Propoxyphenyl aildenafil is an undescribed analog of sildenafil (Viagra) and was identified as an adulterant in a sample marketed as a traditional Chinese medicine. [] Researchers utilized high-resolution mass spectrometry (specifically, UHPLC/LTQ Orbitrap MS) to analyze the sample. [] The high mass accuracy of this technique allowed for the determination of the elemental composition of the unknown compound. [] By comparing the fragmentation pattern of the unknown compound with those of sildenafil and thiosildenafil, researchers were able to deduce the structure of the new derivative as propoxyphenyl aildenafil. [] This deduction was further confirmed by nuclear magnetic resonance (NMR) analysis. [] The study highlights the increasing trend of synthesizing new derivatives of known drugs to circumvent legal detection methods, emphasizing the importance of advanced analytical techniques in identifying such adulterants. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2:2,3]pyrazolo[1,5-a]pyrimidine (9CI)](/img/no-structure.png)

![2-[(Diethylamino)methyl]-4-nitrophenol-d10](/img/structure/B588070.png)